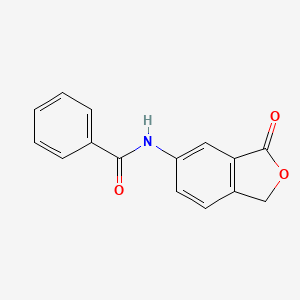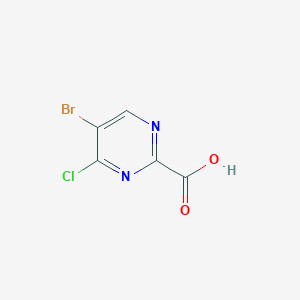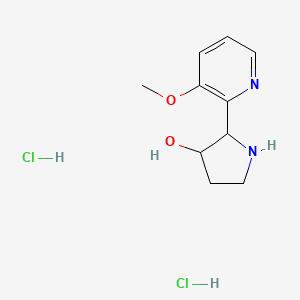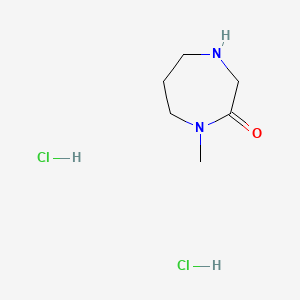![molecular formula C11H21NO B13888218 [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol: is an organic compound with a complex structure that includes a piperidine ring substituted with a methanol group and a 3-methylbut-2-enyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 3-methylbut-2-enyl halide, followed by the reduction of the resulting intermediate to introduce the methanol group. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography or crystallization may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced further to remove the hydroxyl group, using reagents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.
Wirkmechanismus
The mechanism of action of [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. The 3-methylbut-2-enyl side chain can affect the compound’s hydrophobicity and membrane permeability, impacting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple cyclic amine that serves as a building block for many pharmaceuticals.
Methanol: A simple alcohol used in various chemical reactions.
3-Methylbut-2-enyl derivatives: Compounds with similar side chains that exhibit comparable reactivity.
Uniqueness
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol is unique due to its combination of a piperidine ring, methanol group, and 3-methylbut-2-enyl side chain. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
[1-(3-methylbut-2-enyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H21NO/c1-10(2)3-6-12-7-4-11(9-13)5-8-12/h3,11,13H,4-9H2,1-2H3 |
InChI-Schlüssel |
YQLOOZOWHMFZJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN1CCC(CC1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
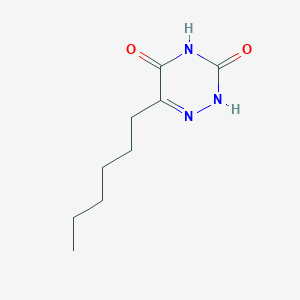
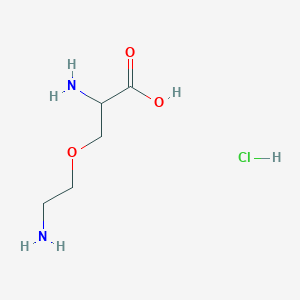
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)
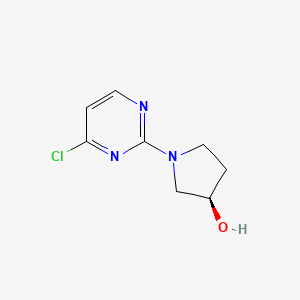
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
